4-acetyl-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)benzamide
Description
This compound is a benzamide derivative featuring a 7-chloro-4-methoxy-substituted benzothiazole core and a 4-acetylbenzamide moiety. The benzothiazole scaffold is widely recognized for its pharmacological relevance, including anticancer, antibacterial, and antifungal activities .
Properties
IUPAC Name |
4-acetyl-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3S/c1-9(21)10-3-5-11(6-4-10)16(22)20-17-19-14-13(23-2)8-7-12(18)15(14)24-17/h3-8H,1-2H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CALDGUYNCJEHJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Substituents: The 7-chloro and 4-methoxy groups can be introduced through electrophilic aromatic substitution reactions using appropriate chlorinating and methoxylating agents.
Acetylation and Amidation: The final steps involve acetylation of the benzothiazole core followed by amidation with 4-acetylbenzoic acid under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-acetyl-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out to reduce the carbonyl groups to alcohols.
Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-acetyl-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-acetyl-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations on the Benzothiazole Core
Chloro and Methoxy Positioning :
The 7-chloro-4-methoxy substitution on the benzothiazole ring distinguishes this compound from analogs like N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide (), which replaces the methoxy group at position 4 with a methyl group. This substitution reduces steric hindrance but may decrease hydrogen-bonding capacity .Brominated Analogs :
4-Acetyl-N-(6-bromo-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)benzamide () introduces a bromine atom at position 6 and a morpholine-propyl chain. The bromine increases molecular weight (502.42 g/mol) and may alter binding kinetics, while the morpholine group enhances solubility and pharmacokinetics .
Modifications on the Benzamide Moiety
- Acetyl vs. Sulfamoyl Groups: The target compound’s 4-acetyl group contrasts with 4-[bis(2-methoxyethyl)sulfamoyl]-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide (), which features a sulfamoyl group.
Methoxy and Ethoxy Derivatives :
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-ethoxybenzamide () replaces the acetyl group with a 4-ethoxy substituent. Ethoxy groups increase lipophilicity (XLogP3 ≈ 4.5–5.0) but may reduce metabolic stability compared to acetylated analogs .
Enzyme Inhibition Potential
- PCAF HAT Inhibition: While direct data for the target compound is unavailable, structurally related benzamides with long acyl chains (e.g., 2-tetradecanoylamino-1-(3-carboxyphenyl)benzamide, ) show 79% inhibition of PCAF HAT, suggesting that the acetyl group in the target compound may similarly engage hydrophobic pockets in enzyme active sites .
Anticancer and Antimicrobial Activity
Physicochemical Comparison
| Compound | Molecular Weight (g/mol) | XLogP3 | PSA (Ų) | Key Substituents |
|---|---|---|---|---|
| Target Compound | ~346.8 | ~4.2 | ~79.5 | 4-Acetyl, 7-Cl, 4-OCH₃ |
| N-(7-Cl-4-Me-Bthiazol-2-yl)-2-MeO-Bzamide (11) | 332.8 | 4.5 | 79.5 | 2-MeO, 7-Cl, 4-Me |
| 4-[Bis(2-MeO-Et)Sulfamoyl]-Analog (13) | ~502.4 | 3.8 | >100 | Sulfamoyl, 7-Cl, 4-Me |
| 4-Ethoxy Analog (15) | 346.8 | 4.7 | 66.4 | 4-EtO, 7-Cl, 4-Me |
Biological Activity
4-acetyl-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a benzothiazole moiety, which is known for its diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities. The unique structure of this compound suggests that it may interact with various biological targets, making it a candidate for further research in medicinal chemistry.
Chemical Structure
The chemical structure of this compound can be described as follows:
- Benzothiazole ring : A bicyclic structure that contributes to the compound's biological activity.
- Chloro and methoxy substituents : These groups enhance the solubility and reactivity of the compound.
- Acetyl and amide functional groups : These groups are often associated with biological activity and can influence the mechanism of action.
Antiviral Activity
Recent studies have indicated that benzothiazole derivatives exhibit significant antiviral properties. For instance, compounds similar to this compound have been shown to inhibit the replication of various viruses by enhancing the intracellular levels of APOBEC3G (A3G), a protein that interferes with viral replication. This mechanism has been particularly noted in derivatives targeting Hepatitis B virus (HBV) and other viral infections .
Anticancer Potential
The interaction of this compound with the stimulator of interferon genes (STING) pathway has been highlighted in recent research. Activation of STING can lead to increased production of type I interferons and other cytokines, which play crucial roles in immune response and tumor suppression . This suggests that this compound could be explored further as an anticancer agent.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, its structural features suggest several potential pathways:
- STING Pathway Activation : By binding to STING, it may enhance the immune response against tumors and viral infections .
- Inhibition of Viral Replication : Similar compounds have been shown to increase A3G levels, leading to reduced viral load in infected cells .
- Antimicrobial Activity : Benzothiazole derivatives are known for their broad-spectrum antimicrobial properties, which could extend to this compound .
Case Studies
A review of literature reveals various studies focusing on benzothiazole derivatives:
Pharmacokinetics and Toxicity
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary data suggest that similar compounds exhibit favorable bioavailability and minimal toxicity in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
